4,6-Dimethoxyindoline-2,3-dione 4,6-Dimethoxyindoline-2,3-dione
Brand Name: Vulcanchem
CAS No.: 21544-81-0
VCID: VC2449375
InChI: InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13)
SMILES: COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N2
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol

4,6-Dimethoxyindoline-2,3-dione

CAS No.: 21544-81-0

Cat. No.: VC2449375

Molecular Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethoxyindoline-2,3-dione - 21544-81-0

Specification

CAS No. 21544-81-0
Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
IUPAC Name 4,6-dimethoxy-1H-indole-2,3-dione
Standard InChI InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13)
Standard InChI Key FAMGTYWNHVETJC-UHFFFAOYSA-N
SMILES COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N2
Canonical SMILES COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N2

Introduction

Chemical Structure and Properties

4,6-Dimethoxyindoline-2,3-dione is characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered lactam ring with carbonyl groups at positions 2 and 3, and methoxy substituents at positions 4 and 6. This specific substitution pattern distinguishes it from other methoxy-substituted isatin derivatives.

Molecular Information

PropertyValue
Chemical Name4,6-Dimethoxyindoline-2,3-dione
Molecular FormulaC₁₀H₉NO₄
CAS Number21544-81-0
Molecular Weight207.18 g/mol
StructureBicyclic with methoxy groups at positions 4 and 6

Physical Properties

While specific physical property data for 4,6-Dimethoxyindoline-2,3-dione is limited in the available literature, properties can be estimated based on similar compounds such as 4,6-dimethylindoline-2,3-dione:

PropertyEstimated Value
AppearanceCrystalline solid
SolubilityLikely soluble in organic solvents (DMSO, methanol)
Melting PointLikely within 200-250°C range (based on similar isatin derivatives)

Spectroscopic Characteristics

Based on the structural features of 4,6-Dimethoxyindoline-2,3-dione and data from related isatin compounds, the following spectroscopic characteristics would be expected:

Spectroscopic MethodExpected Characteristics
IR SpectroscopyN-H stretching (~3200 cm⁻¹), C=O stretching (~1740, ~1690 cm⁻¹), C-O-C stretching (1050-1250 cm⁻¹)
¹H NMRMethoxy protons (3.8-4.0 ppm), aromatic protons (6.5-7.5 ppm), NH proton (10-11 ppm)
Mass SpectrometryMolecular ion peak at m/z 207, fragmentation patterns involving loss of methoxy groups

Synthesis Methods

General Approaches to Isatin Synthesis

The synthesis of isatin derivatives, including methoxy-substituted variants, typically follows established methodologies that can be adapted for 4,6-dimethoxyindoline-2,3-dione:

Synthetic ApproachDescriptionTypical Yield
Sandmeyer MethodReaction of substituted anilines with chloral hydrate and hydroxylamine, followed by cyclization with concentrated sulfuric acid55-90%
Indole OxidationConversion of indoles to isatins using bromination and oxidation with N-bromosuccinimide-dimethyl sulfoxide reagentVariable
Direct SubstitutionIntroduction of substituents to pre-formed isatin coreVariable

Specific Synthesis Considerations

From research on similar compounds, the synthesis of methoxy-substituted isatins requires specific attention to reaction conditions:

"We observed that maintaining the temperature at 55°C is necessary for the synthesis of the 4,7-difluoro and 4,7-dimethoxy substituted intermediates."

The synthesis of 4,6-dimethoxyindoline-2,3-dione would likely follow a pathway starting with 3,5-dimethoxyaniline as the precursor:

  • Reaction of 3,5-dimethoxyaniline with chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate

  • Formation of the corresponding isonitrosoacetanilide intermediate

  • Cyclization using concentrated sulfuric acid at controlled temperature (approximately 55°C) to form the isatin structure

Structure-Activity Relationships

Effects of Methoxy Substitution on Biological Activity

Research on methoxy-substituted isatins has revealed several important structure-activity relationships that may be relevant to 4,6-dimethoxyindoline-2,3-dione:

Substitution PatternObserved Effect on Activity
4,7-Dimethoxy"The dimethoxy substituted compound (6e) retained the same potency as 2 (GI₅₀ = 1.0 μM) in TC32 cells"
Para-Methoxy on Phenyl Ring"The aromatic p-methoxy substitution on the phenyl ring afforded compound 2 which exhibited an increased activity with GI₅₀ of 0.9 μM in TC32 cells"
Electron-Donating Groups"Electron donating groups at the para-position significantly contribute to a higher inhibitory activity"

Significance of Substitution Positions

The specific positioning of substituents on the isatin core significantly impacts biological activity:

"Increased size of the aromatic substitution in the R₁ and R₄ positions (compound 6d versus 2) appears to contribute to improved inhibitory activity."

For 4,6-dimethoxyindoline-2,3-dione, the methoxy groups at positions 4 and 6 would be expected to influence:

  • Electronic density distribution across the molecule

  • Hydrogen bonding capabilities

  • Steric interactions with potential biological targets

Comparison with Other Substituted Isatins

CompoundSubstitution PatternReported Activity
4,7-Dichloroisatin derivative4,7-DichloroGI₅₀ of 20 μM in TC32 cells
p-Methoxy phenyl derivative4,7-Dichloro with p-methoxy on phenylGI₅₀ of 0.9 μM in TC32 cells
4,7-Dimethoxy derivative4,7-DimethoxySimilar potency to p-methoxy derivative
4,6-Dimethoxyindoline-2,3-dione4,6-DimethoxyActivity to be determined
Application AreaPotential Use
Anticancer ResearchInvestigation as a potential inhibitor of transcription factors (e.g., EWS-FLI1)
Heterocyclic ChemistryBuilding block for more complex bioactive molecules
Structure-Activity StudiesModel compound for understanding the impact of methoxy substitutions

Synthetic Utility

The isatin core serves as a versatile intermediate in heterocyclic chemistry:

"Isatins (1H-indole-2,3-dione) are synthetically versatile substrates, where they can be used for the synthesis of a large variety of heterocyclic compounds, such as indoles and quinolines, and as raw material for drug synthesis."

Specific transformations applicable to 4,6-dimethoxyindoline-2,3-dione include:

TransformationProduct TypeProcedure
Pfitzinger ReactionQuinoline-4-carboxylic acid derivatives"2-methylquinoline-4-carboxylic acids are usually obtained by heating a mixture of isatin with acetone in the presence of alkali KOH or NaOH."
Aldol CondensationC3-substituted derivatives"The aldol reaction was performed in methanol (with Et₂NH as a catalyst) to give 6a–h in excellent yield (90–100%)."
NitrationC5-nitro derivatives"The nitration of Isatin at C-5 takes place by using KNO₃, conc. H₂SO₄."

Research Status and Future Directions

Current Research Status

The available research specifically on 4,6-dimethoxyindoline-2,3-dione is limited, with most studies focusing on other isatin derivatives. Key findings from related compounds include:

  • Methoxy-substituted isatins can exhibit significant antiproliferative activity against cancer cell lines

  • The electron-donating nature of methoxy groups contributes positively to inhibitory activity

  • The position of substitution on the isatin core is critical for biological activity

Research has shown that "it appears that the electron density of the substitutions may play a more significant role in the inhibitory action of the derivatives."

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation regarding 4,6-dimethoxyindoline-2,3-dione:

Research AreaSpecific Questions
Synthesis OptimizationWhat are the optimal conditions for selective synthesis of 4,6-dimethoxyindoline-2,3-dione?
Biological EvaluationWhat is the specific activity profile against cancer cell lines and other biological targets?
Comparative StudiesHow does the 4,6-dimethoxy substitution pattern compare to other patterns (e.g., 4,7-dimethoxy) in terms of activity?
Mechanism of ActionWhat are the molecular targets and mechanisms underlying any observed biological activity?
DerivatizationWhat novel compounds can be developed using 4,6-dimethoxyindoline-2,3-dione as a starting material?

Analytical Methods

Identification and Characterization

Standard analytical methods for the identification and characterization of 4,6-dimethoxyindoline-2,3-dione include:

Analytical MethodApplication
IR SpectroscopyIdentification of functional groups (NH, C=O, C-O-C)
NMR SpectroscopyStructural confirmation and purity assessment
Mass SpectrometryMolecular weight confirmation and fragmentation pattern analysis
X-ray CrystallographyDefinitive structural determination (if crystalline) - similar to the method used to confirm Z configuration in compound 10
HPLCPurity assessment and separation from related compounds
MethodDetection Parameter
HPLC-UVTypically monitored at 254-280 nm
TLCVarious visualization methods including UV and staining reagents
Elemental AnalysisC, H, N percentages should match calculated values
Melting PointSharp melting point indicating high purity

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